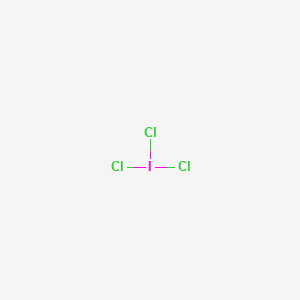
Tricloruro de yodo
Descripción general
Descripción
El tricloruro de yodo es un compuesto interhalógeno compuesto de yodo y cloro. Es un sólido amarillo brillante que se vuelve rojo al exponerse a la luz debido a la formación de yodo elemental. En su estado sólido, el this compound existe como un dímero plano con la fórmula química I₂Cl₆, que presenta dos átomos de cloro puente .
Aplicaciones Científicas De Investigación
Iodine trichloride has various applications in scientific research:
Organic Synthesis: It is used to introduce iodine and chlorine into organic molecules, facilitating the halogenation of aromatic compounds and the oxidation of primary and secondary alcohols to aldehydes and ketones
Antiseptic: Iodine trichloride is employed as a topical antiseptic due to its strong oxidizing properties.
Laboratory Reagent: It serves as a reagent in various laboratory experiments and chemical analyses.
Mecanismo De Acción
El tricloruro de yodo actúa como un fuerte agente oxidante. Su mecanismo de acción implica la transferencia de átomos de cloro a otras moléculas, facilitando las reacciones de halogenación y oxidación. Los objetivos moleculares incluyen compuestos orgánicos con sitios reactivos como dobles enlaces y grupos hidroxilo .
Análisis Bioquímico
Biochemical Properties
Iodine trichloride plays a significant role in biochemical reactions due to its oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, iodine trichloride can oxidize thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can alter the structure and function of proteins, affecting their activity and stability . Additionally, iodine trichloride can react with nucleic acids, potentially causing oxidative damage to DNA and RNA.
Cellular Effects
Iodine trichloride has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, iodine trichloride can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This compound can also disrupt cellular metabolism by oxidizing key metabolic enzymes, thereby affecting energy production and other metabolic processes.
Molecular Mechanism
The molecular mechanism of iodine trichloride involves its ability to act as a strong oxidizing agent. At the molecular level, iodine trichloride can bind to and oxidize various biomolecules, including proteins, nucleic acids, and lipids. This oxidation can lead to the formation of reactive oxygen species (ROS), which can further damage cellular components . Iodine trichloride can also inhibit or activate enzymes by modifying their active sites through oxidation, thereby altering their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iodine trichloride can change over time due to its stability and degradation. Iodine trichloride is known to decompose upon exposure to light and heat, leading to the formation of iodine monochloride and chlorine gas . This decomposition can affect the long-term stability of iodine trichloride in experimental setups. Additionally, prolonged exposure to iodine trichloride can lead to cumulative oxidative damage in cells, affecting their function and viability over time.
Dosage Effects in Animal Models
The effects of iodine trichloride vary with different dosages in animal models. At low doses, iodine trichloride can induce mild oxidative stress, leading to adaptive cellular responses. At high doses, it can cause severe oxidative damage, leading to cell death and tissue injury . Toxic effects such as inflammation, necrosis, and organ dysfunction have been observed in animal studies at high doses of iodine trichloride.
Metabolic Pathways
Iodine trichloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by oxidizing key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . This oxidation can lead to changes in metabolite levels and energy production, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, iodine trichloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, iodine trichloride can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of iodine trichloride is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, iodine trichloride can localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress.
Métodos De Preparación
El tricloruro de yodo se puede sintetizar a través de dos métodos principales:
Reacción con cloro líquido: El yodo reacciona con un exceso de cloro líquido a una temperatura de -70 °C para formar this compound.
Calentamiento con gas cloro: Una mezcla de yodo líquido y gas cloro se calienta a 105 °C para producir this compound.
Análisis De Reacciones Químicas
El tricloruro de yodo experimenta varios tipos de reacciones químicas:
Descomposición: Al calentar a 77 °C, el this compound se descompone en monocloruro de yodo y gas cloro.
Reacción con ácido clorhídrico: El this compound se disuelve en ácido clorhídrico concentrado para formar HICl₄·4H₂O.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido clorhídrico y temperaturas elevadas. Los principales productos formados son monocloruro de yodo, gas cloro y HICl₄·4H₂O.
4. Aplicaciones en investigación científica
El this compound tiene diversas aplicaciones en la investigación científica:
Síntesis orgánica: Se utiliza para introducir yodo y cloro en moléculas orgánicas, facilitando la halogenación de compuestos aromáticos y la oxidación de alcoholes primarios y secundarios a aldehídos y cetonas
Antiséptico: El this compound se emplea como antiséptico tópico debido a sus fuertes propiedades oxidantes.
Reactivo de laboratorio: Sirve como reactivo en varios experimentos de laboratorio y análisis químicos.
Comparación Con Compuestos Similares
El tricloruro de yodo se puede comparar con otros compuestos interhalógenos como el monocloruro de yodo (ICl) y el pentacloruro de yodo (ICl₅):
Monocloruro de yodo (ICl): Este compuesto se utiliza principalmente como reactivo en síntesis orgánica y tiene una estructura más simple en comparación con el this compound.
Pentacloruro de yodo (ICl₅): Este compuesto es menos estable y más reactivo que el this compound, lo que lo hace adecuado para diferentes tipos de reacciones químicas.
El this compound es único debido a su reactividad y estabilidad intermedias, lo que lo hace versátil para diversas aplicaciones en síntesis orgánica y como agente oxidante.
Propiedades
IUPAC Name |
trichloro-λ3-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3I/c1-4(2)3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWIVBWALDNUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
ClI(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ICl3, Cl3I | |
| Record name | iodine(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iodine trichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_trichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061219 | |
| Record name | Iodine chloride (ICl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865-44-1 | |
| Record name | Iodine trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodine trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine chloride (ICl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine chloride (ICl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodine trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODINE TRICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E5KQ66TRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


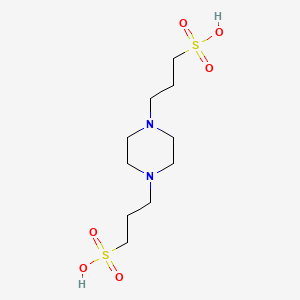


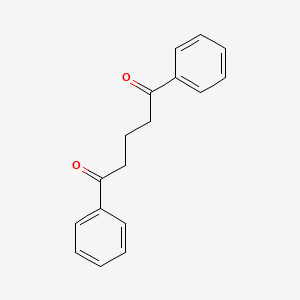
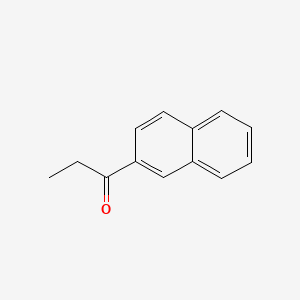

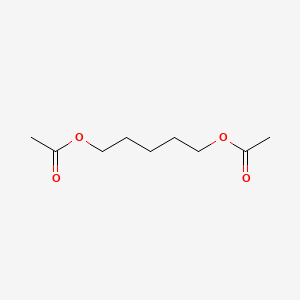

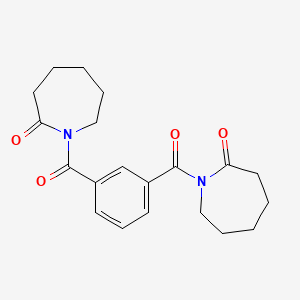

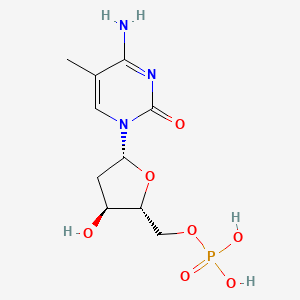
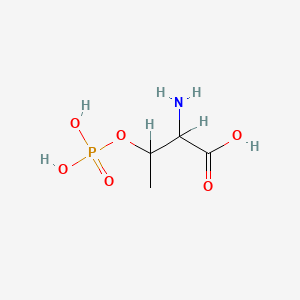
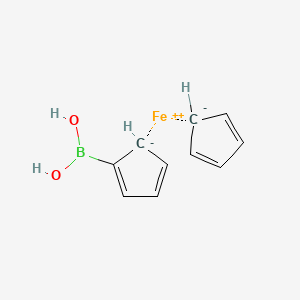
![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)
